molecular formula C26H29N3O3 B2896161 N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 919972-44-4

N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

货号: B2896161
CAS 编号: 919972-44-4
分子量: 431.536
InChI 键: VBFIRBSJRPFDNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide (CAS 919972-44-4) is a complex organic compound with a molecular formula of C₂₆H₂₉N₃O₃ and a molecular weight of 431.53 g/mol . This molecule features a benzimidazole core structure, which is known for its versatility in bioactive compounds, substituted with a furan-2-carboxamide group and a 4-(2,3-dimethylphenoxy)butyl chain . The presence of the lipophilic 2,3-dimethylphenoxybutyl moiety is hypothesized to enhance cellular permeability, making this compound a valuable intermediate in medicinal chemistry for the development of targeted bioactive molecules . Its structural architecture suggests potential as a modulator of specific receptors or enzymes, though its precise mechanism of action is subject to ongoing investigation . The compound is offered with a purity of 90% and above, and is supplied in quantities ranging from 1mg to 20mg for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

属性

IUPAC Name

N-[1-[1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-18-10-8-13-23(19(18)2)31-16-7-6-15-29-22-12-5-4-11-21(22)28-25(29)20(3)27-26(30)24-14-9-17-32-24/h4-5,8-14,17,20H,6-7,15-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFIRBSJRPFDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the furan ring and the dimethylphenoxy group. Common reagents used in these reactions include furan-2-carboxylic acid, 2,3-dimethylphenol, and various alkylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

化学反应分析

Types of Reactions

N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

科学研究应用

N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

相似化合物的比较

Core Structure and Substituents

The benzimidazole core is a common feature among all compared compounds (Table 1). Key differences lie in the substituents:

  • Target compound: A 4-(2,3-dimethylphenoxy)butyl group at the N1 position and a furan-2-carboxamide at the C2 ethyl side chain.
  • analog: Features a shorter 3-(4-chlorophenoxy)propyl chain and a methyl-linked furan-2-carboxamide .
  • compounds : Include sulfonamide (2c), chlorobenzyl (2d), and pyrimidine (2e) substituents on benzimidazole .
  • derivatives : Incorporate triazole-butaneamide linkages (e.g., 11c, 12a) with pyridinyl or cycloalkyl groups .

Table 1: Structural Comparison of Key Compounds

Compound Core Structure N1 Substituent C2 Substituent Reference
Target Compound Benzimidazole 4-(2,3-Dimethylphenoxy)butyl Furan-2-carboxamide (ethyl) -
Analog Benzimidazole 3-(4-Chlorophenoxy)propyl Furan-2-carboxamide (methyl)
11c () Benzimidazole-triazole 4-(Pyridinylamino)butanamide Triazole
2c () Benzimidazole 4-Methylbenzenesulfonamide -

Physicochemical Properties

  • Solubility : Sulfonamide derivatives () exhibit higher aqueous solubility due to polar sulfonyl groups, whereas furan carboxamides (target, ) may have moderate solubility .
  • Thermal Stability : Melting points for compounds (199–285°C) suggest high crystallinity, which may correlate with the target compound’s stability .

生物活性

N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and comparative studies.

Chemical Structure and Properties

The chemical structure of this compound includes a furan ring, a benzodiazole moiety, and a dimethylphenoxy group. These functional groups are significant as they may contribute to the compound's biological properties.

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds similar to this compound. For instance, derivatives containing furan and benzodiazole structures have shown promising results in inhibiting cell proliferation in various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.

Table 1: Antitumor Activity Results

CompoundCell LineIC50 (μM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC8276.48 ± 0.112D
Compound CNCI-H35820.46 ± 8.633D

These results indicate that compounds with similar structures to this compound exhibit significant antitumor activity, particularly in two-dimensional cultures compared to three-dimensional models .

Antimicrobial Activity

In addition to antitumor effects, the compound's potential antimicrobial properties have also been assessed. Studies have demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<10 μg/mL
Escherichia coli<15 μg/mL

The antimicrobial assays followed CLSI guidelines using broth microdilution techniques. Compounds similar to this compound showed effective inhibition against these pathogens .

The proposed mechanism of action for compounds in this class involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction potentially disrupts cellular proliferation and leads to apoptosis in cancer cells. The binding affinity and specificity can vary based on the structural modifications present in the compounds .

Case Studies

Several case studies have highlighted specific instances where derivatives of the compound have been tested:

  • Study on Antitumor Efficacy : A study demonstrated that a related furan derivative showed significant tumor regression in vivo models at submicromolar dosages.
    • Model Used : Immunosuppressed rat model.
    • Results : The derivative effectively reduced tumor size with minimal toxicity .
  • Antimicrobial Screening : Another study screened a library of compounds for activity against Pseudomonas aeruginosa, identifying several derivatives with notable antibacterial properties.
    • Results : Compounds exhibited between 23% to 96% inhibition of bacterial virulence at varying concentrations .

常见问题

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the alkylation of a benzodiazole precursor with 4-(2,3-dimethylphenoxy)butyl bromide, followed by coupling with furan-2-carboxamide derivatives. Key steps include:

  • Alkylation: Reaction of the benzodiazole nitrogen with 4-(2,3-dimethylphenoxy)butyl bromide under reflux in tetrahydrofuran (THF) at 60–80°C for 12–24 hours .
  • Amide Coupling: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the furan-2-carboxamide moiety. Solvents like dimethyl sulfoxide (DMSO) enhance solubility .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .
    Critical Parameters: Temperature control during alkylation prevents side reactions (e.g., ring opening). Strict anhydrous conditions are required to avoid hydrolysis of intermediates .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Orthogonal analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 7.2–8.1 ppm confirm aromatic protons (benzodiazole, furan). δ 3.5–4.2 ppm corresponds to the ethyl and butyl linkers .
    • ¹³C NMR: Carbonyl signals (C=O) appear at ~165–170 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 501.6166 (C₃₀H₃₅N₃O₄) .
  • HPLC: Purity >98% is achieved using a C18 column (mobile phase: acetonitrile/water, 70:30) .

Q. What is the proposed mechanism of action for this compound in biological systems?

Methodological Answer: While the exact mechanism is unconfirmed, hypotheses based on structural analogs suggest:

  • Receptor Binding: The benzodiazole moiety may interact with GABAₐ receptors or serotonin receptors, modulating ion channels .
  • Enzyme Inhibition: The furan-carboxamide group could inhibit cytochrome P450 enzymes or kinases involved in inflammatory pathways .
    Experimental Validation: Use radioligand binding assays (e.g., ³H-flunitrazepam for GABAₐ) or enzyme inhibition assays (e.g., COX-2) to test hypotheses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological Answer: Key structural modifications and their effects:

Modification Biological Impact Reference
Varying phenoxy substituents (e.g., 2,3- vs. 3,5-dimethyl)Alters receptor selectivity (e.g., 3,5-dimethyl enhances GABAₐ affinity)
Shortening the butyl linkerReduces metabolic stability but improves solubility
Replacing furan with thiopheneIncreases antimicrobial activity
Methodology: Synthesize analogs, test in target-specific assays (e.g., IC₅₀ in cancer cell lines), and use computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. How can researchers resolve contradictions in reported activity data across studies?

Methodological Answer: Discrepancies often arise from:

  • Substituent Position Variability: For example, 2,3-dimethylphenoxy vs. 2,4-dimethylphenoxy derivatives exhibit differing anti-inflammatory potencies due to steric effects .
  • Assay Conditions: Varying pH or serum protein content in cell-based assays alters bioavailability .
    Resolution Strategies:
  • Conduct head-to-head comparisons of analogs under standardized conditions.
  • Use isothermal titration calorimetry (ITC) to measure binding affinities independently of assay artifacts .

Q. What experimental approaches address the compound’s poor in vivo efficacy despite promising in vitro data?

Methodological Answer: Common issues and solutions:

  • Low Bioavailability: Reformulate using liposomal encapsulation or PEGylation to enhance plasma half-life .
  • Metabolic Instability: Introduce deuterium at vulnerable positions (e.g., ethyl linker) to slow CYP450-mediated degradation .
  • Toxicity: Perform toxicokinetic studies in rodents (e.g., ALT/AST levels) and adjust dosing regimens .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。